molecular formula C21H22N2O3 B7687722 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide

货号 B7687722
分子量: 350.4 g/mol
InChI 键: OBXRYFWNLHYZHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as EHP-101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EHP-101 is a cannabinoid-like compound that targets the CB2 receptor, which is primarily expressed in immune cells and has been associated with anti-inflammatory and neuroprotective effects.

作用机制

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide targets the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been associated with anti-inflammatory and neuroprotective effects. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to activate the CB2 receptor and modulate immune responses, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects. In preclinical studies, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis and Parkinson's disease. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

One advantage of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for the CB2 receptor, which allows for targeted modulation of immune responses. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, limitations of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide include its limited solubility and stability, which could impact its efficacy in vivo.

未来方向

There are several potential future directions for N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide research. One area of interest is the development of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide as a therapeutic agent for inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide could have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy and safety of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide in these contexts. Additionally, research could focus on developing more stable and soluble formulations of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide to improve its efficacy in vivo.

合成方法

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized using a multi-step process involving the reaction of 3-methoxybenzoyl chloride with N-ethyl-N-methylamine, followed by the reaction with 2-hydroxy-7-methylquinoline. The final product is obtained through purification and isolation techniques.

科学研究应用

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

N-ethyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(21(25)16-6-5-7-18(12-16)26-3)13-17-11-15-9-8-14(2)10-19(15)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXRYFWNLHYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。